N-ethyl-N-(propan-2-yl)carbamoyl chloride
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Overview
Description
N-ethyl-N-(propan-2-yl)carbamoyl chloride is an organic compound with the molecular formula C₆H₁₂ClNO. It is a derivative of carbamic acid and is known for its reactivity and utility in various chemical syntheses. This compound is often used as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-(propan-2-yl)carbamoyl chloride can be synthesized through the reaction of N-ethyl-N-(propan-2-yl)amine with phosgene (COCl₂). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:
N-ethyl-N-(propan-2-yl)amine+phosgene→N-ethyl-N-(propan-2-yl)carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene, a toxic and hazardous gas, necessitates stringent safety measures and specialized equipment to ensure safe handling and containment.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(propan-2-yl)carbamoyl chloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Thiols: Reacts with thiols to form thiocarbamates.
The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
N-ethyl-N-(propan-2-yl)carbamoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(propan-2-yl)carbamoyl chloride involves the nucleophilic attack on the carbonyl carbon of the carbamoyl chloride group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the final product. The molecular targets and pathways involved depend on the specific nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(propan-2-yl)carbamoyl chloride
- N-ethyl-N-(butan-2-yl)carbamoyl chloride
- N-ethyl-N-(propan-2-yl)carbamate
Uniqueness
N-ethyl-N-(propan-2-yl)carbamoyl chloride is unique due to its specific alkyl substituents, which confer distinct reactivity and steric properties. Compared to similar compounds, it may exhibit different reaction rates and selectivities, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-4-8(5(2)3)6(7)9/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNCPUVMJGVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341969-98-0 |
Source
|
Record name | N-ethyl-N-(propan-2-yl)carbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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